Rimonabant acts as an inverse agonist at the CB1 receptor, meaning it binds to the receptor and stabilizes it in an inactive conformation. [, , ] This binding prevents the activation of downstream signaling pathways typically associated with CB1 receptor agonists like endocannabinoids and Δ9-tetrahydrocannabinol (THC). [, ]
The carboxamide oxygen of Rimonabant is thought to play a crucial role in its inverse agonism by forming a hydrogen bond with the lysine residue K3.28(192) in the CB1 receptor binding site. [, ] This interaction stabilizes the receptor in an inactive state, leading to the observed pharmacological effects. [, ]
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5